1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a fluorophenyl piperazine moiety, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Fluorophenyl Piperazine: The fluorophenyl piperazine moiety is prepared by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reactions: The final compound is obtained by coupling the benzodioxin ring and the fluorophenyl piperazine with an imidazolidinone derivative under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the fluorophenyl piperazine and imidazolidinone moieties.
6-Acetyl-1,4-benzodioxane: Similar benzodioxin structure but different functional groups.
1,4-Benzodioxin, 2,3-dihydro-: Basic benzodioxin structure without additional functional groups.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is unique due to its combination of a benzodioxin ring, a fluorophenyl piperazine moiety, and an imidazolidinone core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)25-7-9-26(10-8-25)22(29)16-27-11-12-28(23(27)30)17-5-6-20-21(15-17)32-14-13-31-20/h1-6,15H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERWLUEVATTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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